2-benzyl-5-(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole
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Overview
Description
2-Benzyl-5-(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing two oxygen atoms and one nitrogen atom in a five-membered ring. The presence of benzyl, isopropyl, and phenyl groups attached to the oxadiazole core imparts unique chemical and biological properties to this molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyl-5-(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole typically involves multiple steps, starting with the formation of the triazole ring. One common approach is the Huisgen cycloaddition
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry techniques to enhance efficiency and yield. The use of automated synthesis platforms and high-throughput screening methods can also aid in optimizing reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-5-(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In the field of chemistry, 2-benzyl-5-(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine: In medicine, the compound is being investigated for its therapeutic potential. Its bioactive properties may lead to the development of new drugs for treating infections, inflammation, and cancer.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemical sensors. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which 2-benzyl-5-(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-Benzyl-5-(5-ethyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole
2-Benzyl-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole
2-Benzyl-5-(5-phenyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole
Uniqueness: 2-Benzyl-5-(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole stands out due to its specific combination of functional groups and its resulting biological and chemical properties
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its complex structure and versatile reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
2-benzyl-5-(1-phenyl-5-propan-2-yltriazol-4-yl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-14(2)19-18(22-24-25(19)16-11-7-4-8-12-16)20-23-21-17(26-20)13-15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZSSMAUWAFPRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=CC=C2)C3=NN=C(O3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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